It has sedative properties.
Bucharaine(cas 21059-47-2) is a quinoline alkaloid, extracted from Haplophyllum bucharicum (Rutacae) It has sedative properties.
Bucharaine
CAS No.: 21059-47-2
Cat. No.: VC20781605
Molecular Formula: C19H25NO4
Molecular Weight: 331.4 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

CAS No. | 21059-47-2 |
---|---|
Molecular Formula | C19H25NO4 |
Molecular Weight | 331.4 g/mol |
IUPAC Name | 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one |
Standard InChI | InChI=1S/C19H25NO4/c1-13(8-9-17(21)19(2,3)23)10-11-24-16-12-18(22)20-15-7-5-4-6-14(15)16/h4-7,10,12,17,21,23H,8-9,11H2,1-3H3,(H,20,22)/b13-10+ |
Standard InChI Key | PBWIOAMUZKICDN-JLHYYAGUSA-N |
Isomeric SMILES | C/C(=C\COC1=CC(=O)NC2=CC=CC=C21)/CCC(C(C)(C)O)O |
SMILES | CC(=CCOC1=CC(=O)NC2=CC=CC=C21)CCC(C(C)(C)O)O |
Canonical SMILES | CC(=CCOC1=CC(=O)NC2=CC=CC=C21)CCC(C(C)(C)O)O |
Appearance | White powder |
Chemical Structure and Properties
Molecular Structure
Bucharaine features a quinoline backbone with distinctive functional groups that contribute to its unique chemical properties. Its IUPAC name is 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one, reflecting its complex molecular arrangement . The presence of hydroxyl and isopropyl groups in its structure enhances its reactivity and potential for interactions in biological systems.
The molecule's structure includes a quinoline component connected to a modified terpene chain containing hydroxyl groups. This structural arrangement is critical to its chemical behavior and biological activities.
Chemical Identity
Bucharaine is characterized by the following chemical identifiers:
Parameter | Value |
---|---|
CAS Number | 21059-47-2 |
Molecular Formula | C₁₉H₂₅NO₄ |
Molecular Weight | 331.40600 g/mol |
Exact Mass | 331.17800 |
This compound is also known by alternative chemical names including 2(1H)-Quinolinone, 4-[[(2E)-6,7-dihydroxy-3,7-dimethyl-2-octenyl]oxy]- and 2(1H)-Quinolinone, 4-[[(2E)-6,7-dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]- .
Natural Sources and Extraction
Botanical Sources
Bucharaine is primarily isolated from the plant Haplophyllum bucharicum, a species belonging to the Rutaceae family. Some sources also associate it with Bucharaia arborescens as an analytical reference material . These plants naturally produce Bucharaine as a secondary metabolite, although the exact biological function of this compound within the plant remains under investigation.
Extraction Methods
The extraction of Bucharaine from natural sources typically involves specialized techniques for isolating alkaloids from plant material. While specific extraction methodologies vary, they generally involve processing the plant material to isolate the alkaloid compounds, followed by purification steps to obtain Bucharaine. The extraction process must be carefully controlled to preserve the compound's structural integrity and biological activity.
Synthesis Methods
Synthetic Routes
Bucharaine can be synthesized through multiple chemical pathways, primarily involving reactions of quinoline derivatives with specific reagents. One notable synthetic route involves the reaction of 4-hydroxy-2-quinolone with geranyl chloride, which produces a geranyl ether intermediate. This intermediate can then undergo further modifications, including hydroxylation and mono-epoxidation, to yield Bucharaine.
The synthetic approaches to Bucharaine demonstrate the application of complex organic chemistry techniques and provide valuable alternatives to natural extraction methods, especially for research applications requiring precise structural control and purity.
Reaction Mechanisms
The synthesis of Bucharaine involves several key reaction mechanisms, including substitution reactions for introducing the geranyl group, followed by oxidation reactions to establish the hydroxyl functionalities. These reactions must be carefully controlled to ensure regio- and stereoselectivity, as these factors significantly influence the compound's properties and activities.
Biological Activities
Antioxidant and Anti-inflammatory Properties
Research indicates that Bucharaine exhibits antioxidant and anti-inflammatory effects. These properties are believed to be mediated through its ability to scavenge free radicals and modulate inflammatory pathways. The compound's structural features, particularly its hydroxyl groups, likely contribute to these activities by facilitating interactions with reactive oxygen species and inflammatory mediators.
Sedative Properties
Bucharaine has been reported to possess sedative properties, suggesting potential activity within the central nervous system. This property indicates possible interactions with neuroreceptors or neurotransmitter systems, although the precise mechanisms remain to be fully elucidated. This activity adds to the compound's pharmacological profile and suggests potential research applications in neurological studies.
Research Applications
Chemical Research
Bucharaine serves as an important model compound for studying quinoline alkaloids and their derivatives. Its complex structure provides opportunities for investigating novel synthetic methodologies and structure-activity relationships. Additionally, Bucharaine is used as a precursor for synthesizing other quinoline derivatives, facilitating research into new compounds with potential therapeutic effects.
Pharmacological Studies
The diverse biological activities of Bucharaine make it a valuable subject for pharmacological research. Studies focusing on its antioxidant, anti-inflammatory, and sedative properties contribute to understanding its potential therapeutic applications. Ongoing research aims to elucidate the precise molecular interactions underlying these activities and to explore additional biological effects.
Analytical Applications
Physical and Chemical Properties Data
Physical Properties
Bucharaine exhibits distinct physical properties that are important for its handling, storage, and application in research settings. These properties include:
Property | Value |
---|---|
Density | 1.19 g/cm³ |
Boiling Point | 601.4°C at 760 mmHg |
Flash Point | 317.5°C |
Index of Refraction | 1.585 |
Vapor Pressure | 2.6E-15 mmHg at 25°C |
These physical parameters reflect Bucharaine's relatively high molecular weight and the presence of multiple functional groups that influence intermolecular interactions .
Chemical Reactivity
Bucharaine participates in various chemical reactions, including oxidation, reduction, and substitution processes. These reactions are facilitated by the compound's functional groups, particularly its hydroxyl groups and quinoline moiety. Understanding these reactions is essential for developing synthetic methodologies and investigating structure-activity relationships.
Structural Parameters
Additional structural and chemical parameters for Bucharaine include:
Parameter | Value |
---|---|
PSA (Polar Surface Area) | 82.81000 |
LogP | 3.17750 |
These parameters provide insight into Bucharaine's potential for membrane permeability and distribution in biological systems, which are important factors in its pharmacological activities .
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